molecular formula C12H10F4N2O3S B2469900 [5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-24-8

[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2469900
CAS No.: 318469-24-8
M. Wt: 338.28
InChI Key: GTSZMZYXMHEILR-UHFFFAOYSA-N
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Description

[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a useful research compound. Its molecular formula is C12H10F4N2O3S and its molecular weight is 338.28. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that pyrazole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects , suggesting that this compound may interact with its targets in a way that induces changes in cellular processes. More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Pharmacokinetics

More research is needed to outline the compound’s ADME properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of similar compounds , it is plausible that this compound could have a wide range of effects at the molecular and cellular level

Properties

IUPAC Name

[5-(4-fluorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O3S/c1-18-11(9(6-19)10(17-18)12(14,15)16)22(20,21)8-4-2-7(13)3-5-8/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZMZYXMHEILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.